6-CHLORO-4-(3,5-DIMETHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroquinoline, 3,5-dimethylbenzenesulfonyl chloride, and piperidine.
Sulfonylation: The 6-chloroquinoline undergoes sulfonylation with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonylated intermediate.
Acylation: The sulfonylated intermediate is then acylated with piperidine-1-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of strong bases or acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to dechlorinated or desulfonylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and activating or blocking receptors.
DNA/RNA: Intercalating into DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline-3-carboxamide: Known for its anti-inflammatory properties.
Sulfonylquinolines: A class of compounds with diverse biological activities.
Uniqueness
6-Chloro-4-(3,5-dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-chloro-4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-10-16(2)12-18(11-15)30(28,29)22-19-13-17(24)6-7-21(19)25-14-20(22)23(27)26-8-4-3-5-9-26/h6-7,10-14H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUBAKRBYQSLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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